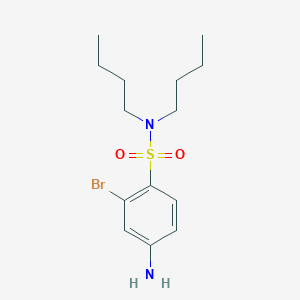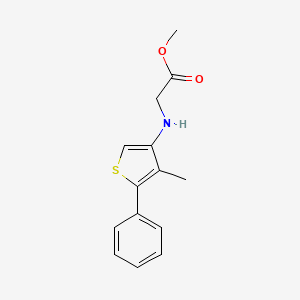
Methyl 2-(4-methyl-5-phenylthiophen-3-ylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-methyl-5-phenylthiophen-3-ylamino)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of methyl 2-(4-methyl-5-phenylthiophen-3-ylamino)acetate can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-methyl-5-phenylthiophene-3-amine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar condensation techniques. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Methyl 2-(4-methyl-5-phenylthiophen-3-ylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of methyl 2-(4-methyl-5-phenylthiophen-3-ylamino)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the associated symptoms or slowing down disease progression .
Comparaison Avec Des Composés Similaires
Methyl 2-(4-methyl-5-phenylthiophen-3-ylamino)acetate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino and ester functional group, which may confer distinct biological and chemical properties compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C14H15NO2S |
|---|---|
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate |
InChI |
InChI=1S/C14H15NO2S/c1-10-12(15-8-13(16)17-2)9-18-14(10)11-6-4-3-5-7-11/h3-7,9,15H,8H2,1-2H3 |
Clé InChI |
BJKFGKYDAJFGMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1NCC(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
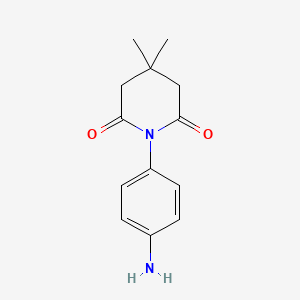
![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
![(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid](/img/structure/B13877923.png)
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
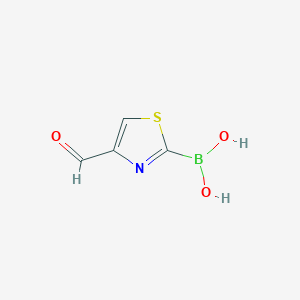
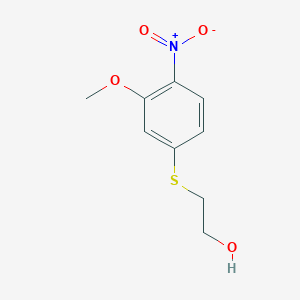

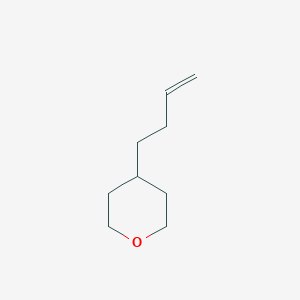

![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
